N-Desethylsunitinib hydrochloride
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Overview
Description
SU-12662 (hydrochloride) is a metabolite of sunitinib, a potent, ATP-competitive inhibitor of vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and KIT . Sunitinib is widely used as an anticancer drug due to its ability to inhibit multiple tyrosine kinases, which play a crucial role in tumor growth and angiogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SU-12662 (hydrochloride) involves the de-ethylation of sunitinib. This process typically requires specific reaction conditions, including the use of deuterated reagents to produce deuterated forms of the compound . The reaction conditions often involve controlled temperatures and the presence of catalysts to ensure the selective removal of the ethyl group without affecting other functional groups in the molecule .
Industrial Production Methods: Industrial production of SU-12662 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The production is carried out in compliance with stringent regulatory standards to ensure the safety and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions: SU-12662 (hydrochloride) undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides under appropriate solvent conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce de-oxygenated forms of the compound .
Scientific Research Applications
SU-12662 (hydrochloride) has a wide range of scientific research applications, including:
Mechanism of Action
SU-12662 (hydrochloride) exerts its effects by inhibiting multiple tyrosine kinases, including vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and KIT . These kinases are involved in key signaling pathways that regulate cell proliferation, survival, and angiogenesis. By blocking these pathways, SU-12662 (hydrochloride) effectively inhibits tumor growth and angiogenesis .
Comparison with Similar Compounds
Sunitinib: The parent compound of SU-12662 (hydrochloride), with similar kinase inhibitory effects.
N-Desethyl Sunitinib-d5 (hydrochloride): A deuterated form of SU-12662 (hydrochloride) used in pharmacokinetic studies.
N-Desethyl Sunitinib-d4 TFA: Another deuterated form used for similar research purposes.
Uniqueness: SU-12662 (hydrochloride) is unique due to its specific de-ethylation, which results in a distinct pharmacokinetic and pharmacodynamic profile compared to its parent compound, sunitinib . This uniqueness makes it valuable in research for understanding the metabolism and action of sunitinib .
Properties
IUPAC Name |
N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2.ClH/c1-4-22-7-8-23-20(27)18-11(2)17(24-12(18)3)10-15-14-9-13(21)5-6-16(14)25-19(15)26;/h5-6,9-10,22,24H,4,7-8H2,1-3H3,(H,23,27)(H,25,26);1H/b15-10-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMIVJQUMZPBDC-AZJSCORLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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